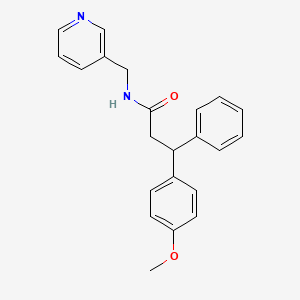

![molecular formula C18H18F4N4O2 B5985252 2-(2-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5985252.png)

2-(2-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

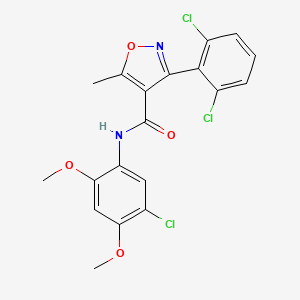

The compound “2-(2-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol” is a complex organic molecule. It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted attention in medicinal chemistry due to their significant properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazolo[1,5-a]pyrimidin-7-yl core, which is substituted at the 3-position by a 4-fluorophenyl group and at the 5-position by a methyl group. The 2-position of the pyrazolo[1,5-a]pyrimidin-7-yl core is also substituted by a trifluoromethyl group .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction has been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to have a high molecular weight and may exhibit strong interactions with biological targets due to the presence of multiple aromatic rings and fluorine atoms .Scientific Research Applications

Estrogen Receptor Modulation

PHTPP is a selective estrogen receptor β (ERβ) full antagonist with remarkable selectivity for ERβ over ERα. Estrogen receptors play pivotal roles in various physiological processes, including cell growth, differentiation, and metabolism. PHTPP has been instrumental in distinguishing the distinct activities of ERα and ERβ. Interestingly, these two receptors can have opposing effects in certain tumors: ERα enhances tumor cell growth, while ERβ suppresses it. PHTPP significantly enhances cell growth in ovarian cancer cell lines (such as SKOV3 and OV2008) that express both receptors .

Anticancer Properties

Preliminary studies have identified PHTPP as an effective compound against cancer cells. Specifically, it demonstrated efficacy against four different cancer cell lines, resulting in 65-49% cell survival. Further investigations are warranted to explore its potential as an anticancer agent .

PPAR Agonist Activity

PHTPP possesses a potent triple-acting profile as a peroxisome proliferator-activated receptor (PPAR) agonist. Its EC50 values for PPARα, PPARγ, and PPARδ are 0.029 µM, 0.013 µM, and 0.029 µM, respectively. PPARs are nuclear receptors involved in regulating lipid metabolism, inflammation, and glucose homeostasis. PHTPP’s multifaceted PPAR agonism makes it an intriguing candidate for metabolic disorders and related therapeutic interventions .

Synthetic Chemistry and Structural Modifications

The synthesis of pyrazolo[1,5-a]pyrimidines, including PHTPP, allows versatile structural modifications at positions 2, 3, 5, 6, and 7. Researchers employ cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles to introduce diverse functionalities. These modifications enable fine-tuning of biological activity and pharmacological properties .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, particularly its potential role in the treatment of neurodegenerative disorders. Additionally, the development of more efficient synthetic routes and the exploration of its photophysical properties could also be areas of future research .

Mechanism of Action

Target of Action

The primary target of this compound is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the body, the other being estrogen receptor α (ERα). These receptors play crucial roles in numerous biological processes, including the regulation of the reproductive system, cardiovascular system, bone metabolism, and brain function .

Mode of Action

This compound acts as a full antagonist for ERβ . It binds to ERβ with a 36-fold selectivity over ERα . As an antagonist, it blocks the action of endogenous estrogens (natural hormones in the body), thereby inhibiting the activation of ERβ .

Biochemical Pathways

Upon binding to ERβ, the compound interferes with the normal signaling pathways mediated by this receptor. For instance, it has been shown to reduce follicle-stimulating hormone (FSH)-mediated cAMP production by 80% .

Pharmacokinetics

It is soluble in dmso at a concentration of 5 mg/ml , suggesting that it may have good bioavailability.

Result of Action

The antagonistic action of this compound on ERβ can have various molecular and cellular effects. For example, it has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that blocking ERβ can have a proliferative effect in certain types of cancer cells.

properties

IUPAC Name |

2-[2-[[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F4N4O2/c1-11-10-14(23-6-8-28-9-7-27)26-17(24-11)15(16(25-26)18(20,21)22)12-2-4-13(19)5-3-12/h2-5,10,23,27H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACHONFFNLQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

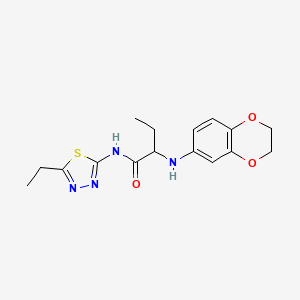

![2-[(8-quinolinyloxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5985170.png)

![1-[2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5985173.png)

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5985187.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5985194.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)

![(2,4-dimethoxyphenyl)(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5985228.png)

![N-(4-fluorobenzyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5985233.png)

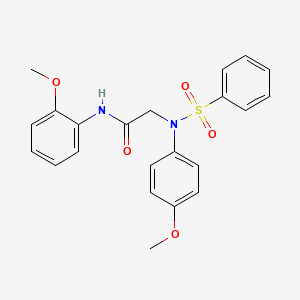

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5985244.png)

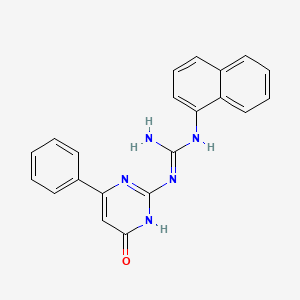

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5985249.png)